molecular formula C7H9BrN2O B11727823 6-Bromo-2-methoxy-N-methylpyridin-3-amine

6-Bromo-2-methoxy-N-methylpyridin-3-amine

Cat. No.: B11727823
M. Wt: 217.06 g/mol
InChI Key: JJLQHLGUWBSMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methoxy-N-methylpyridin-3-amine is a chemical compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methoxy-N-methylpyridin-3-amine typically involves the bromination of 2-methoxy-N-methylpyridin-3-amine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methoxy-N-methylpyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Coupling Reactions: Palladium catalysts and arylboronic acids in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-2-methoxy-N-methylpyridin-3-amine has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates targeting various diseases.

    Material Science: It is utilized in the synthesis of materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in biological assays to study its effects on different biological pathways and targets.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methoxy-N-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary, but they often include inhibition or activation of specific enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-methylpyridin-3-amine: Similar structure but lacks the methoxy group.

    6-Bromo-3-methoxypyridin-2-amine: Similar structure but with different substitution positions.

    2-Methoxy-3-methylpyridine: Lacks the bromine atom.

Uniqueness

6-Bromo-2-methoxy-N-methylpyridin-3-amine is unique due to the presence of both bromine and methoxy groups, which can significantly influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

6-bromo-2-methoxy-N-methylpyridin-3-amine

InChI

InChI=1S/C7H9BrN2O/c1-9-5-3-4-6(8)10-7(5)11-2/h3-4,9H,1-2H3

InChI Key

JJLQHLGUWBSMQG-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=C(C=C1)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.